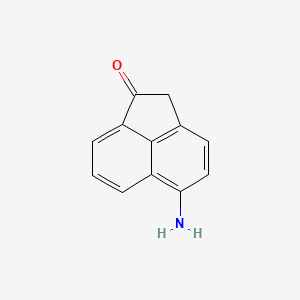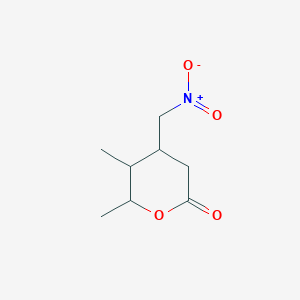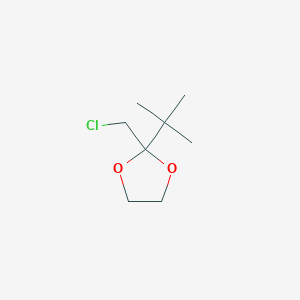
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring with a tert-butyl group and a chloromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane typically involves the reaction of tert-butyl alcohol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often requiring acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Scientific Research Applications
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The dioxolane ring can participate in ring-opening reactions, further contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,3-dioxolane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-1,3-dioxolane: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1,3-Dioxolane: The simplest form of the dioxolane ring, without any substituents.
Uniqueness
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65933-50-8 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-tert-butyl-2-(chloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6H2,1-3H3 |
InChI Key |
WXJDAMAYKLQVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

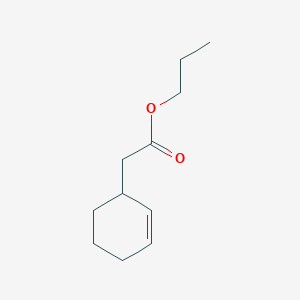
![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
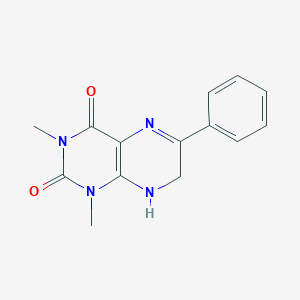
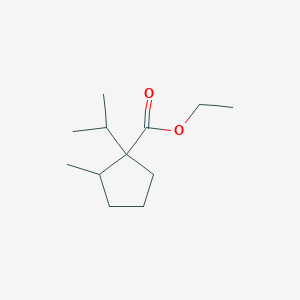
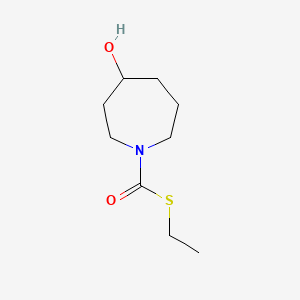
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
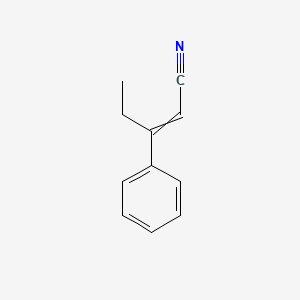
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)

